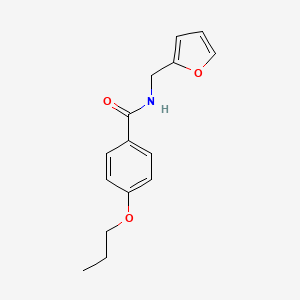
N-(2-furylmethyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-propoxybenzamide, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPB belongs to the class of benzamides and is a derivative of benzylamine.
作用机制
The exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzamide is not fully understood. However, it is believed that N-(2-furylmethyl)-4-propoxybenzamide exerts its pharmacological effects by modulating the activity of certain neurotransmitters and ion channels in the body. N-(2-furylmethyl)-4-propoxybenzamide has been shown to interact with the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-(2-furylmethyl)-4-propoxybenzamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-propoxybenzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(2-furylmethyl)-4-propoxybenzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that mediate pain and inflammation.
实验室实验的优点和局限性
N-(2-furylmethyl)-4-propoxybenzamide is a relatively stable compound and can be easily synthesized in the laboratory. It has been found to exhibit low toxicity and has a favorable pharmacokinetic profile. However, the exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzamide is not fully understood, and further studies are needed to elucidate its pharmacological effects.
未来方向
N-(2-furylmethyl)-4-propoxybenzamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for N-(2-furylmethyl)-4-propoxybenzamide research include:
1. Investigating the effects of N-(2-furylmethyl)-4-propoxybenzamide on other ion channels and neurotransmitters in the body.
2. Studying the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-4-propoxybenzamide in humans.
3. Exploring the potential of N-(2-furylmethyl)-4-propoxybenzamide as an anticancer agent.
4. Investigating the effects of N-(2-furylmethyl)-4-propoxybenzamide on other inflammatory and pain-related pathways.
Conclusion
N-(2-furylmethyl)-4-propoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant properties and has shown promising results in preclinical studies. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
合成方法
The synthesis of N-(2-furylmethyl)-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with 2-aminomethylfuran in the presence of a base such as triethylamine. The reaction yields N-(2-furylmethyl)-4-propoxybenzamide as a white crystalline solid with a melting point of 101-103°C. The purity of N-(2-furylmethyl)-4-propoxybenzamide can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(2-furylmethyl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-furylmethyl)-4-propoxybenzamide has also been shown to possess anticancer activity by inducing apoptosis in cancer cells.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h3-8,10H,2,9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKGPCWWPCKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6418469 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

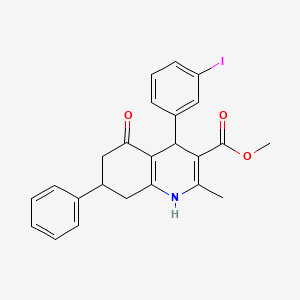
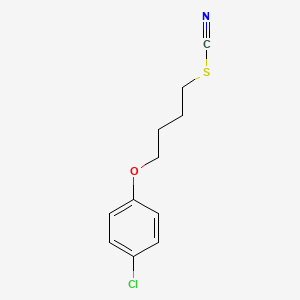
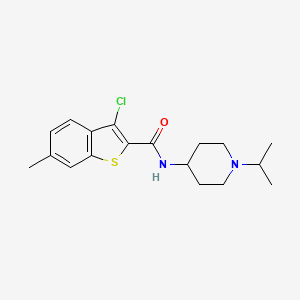
![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)
![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)
![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)
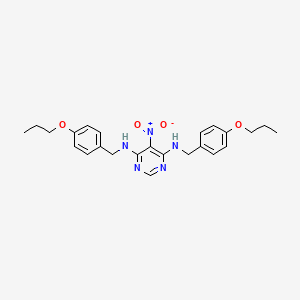
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)
![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4987101.png)
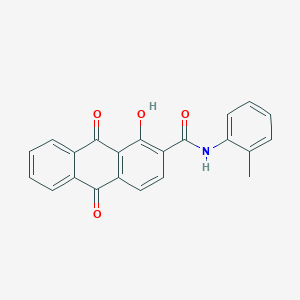
![N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)